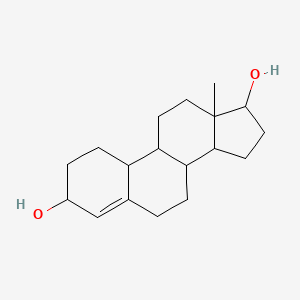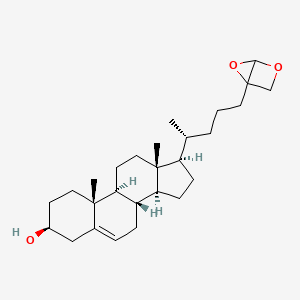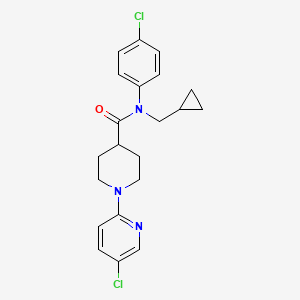
Demetric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Demetric acid typically involves the use of deep eutectic solvents, which are known for their simplicity, low cost, and environmental friendliness . The two most common methods for preparing deep eutectic solvents are grinding and mixing with heating . These methods are preferred due to their simplicity and efficiency.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of closed pressure systems to avoid the loss of elements by volatilization . This method ensures the purity and consistency of the compound, which is crucial for its applications in various fields.
Chemical Reactions Analysis
Types of Reactions: Demetric acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and is often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and is typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may require strong oxidizing agents, while reduction reactions may require strong reducing agents .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized forms of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Demetric acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a solvent in green chemistry applications.
Biology: It is used in the extraction of bioactive compounds from natural sources.
Industry: It is used in the synthesis of nanomaterials and as an electrolyte in electrochemical reactions.
Mechanism of Action
The mechanism of action of Demetric acid involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes involved in cellular metabolism, leading to the inhibition of specific biochemical pathways . This interaction can result in various biological effects, including cytotoxicity .
Comparison with Similar Compounds
Demetric acid can be compared with other similar compounds, such as other organic acids and deep eutectic solvents. Some of the similar compounds include:
Acetic acid: Known for its use in vinegar and as a solvent in various chemical reactions.
Citric acid: Commonly used in food and beverage industries as a preservative and flavoring agent.
Lactic acid: Used in the food industry and in the production of biodegradable plastics.
Uniqueness: Unlike acetic acid, citric acid, and lactic acid, this compound is being studied for its potential use in cancer treatment, making it a compound of significant interest in the field of medicine .
Properties
IUPAC Name |
13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-17,19-20H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXKUJNZWYTFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11012-90-1 |
Source


|
| Record name | Demetric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011012901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{2-[1-(5-Hydroxy-1,5-dimethyl-hexyl)-7A-methyl-octahydro-inden-4-ylidene]-ethylidene}-4-methylene-cyclohexane-1,3-diol](/img/structure/B10763666.png)
![5-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10763672.png)

![4-({[6-(5-chloro-2-{[(1r,4r)-4-{[(2R)-1-methoxypropan-2-yl]amino}cyclohexyl]amino}pyridin-4-yl)pyridin-2-yl]amino}methyl)oxane-4-carbonitrile](/img/structure/B10763679.png)
![(1R)-1-methyl-9-[(3-methylazetidin-3-yl)amino]-8-(trifluoromethyl)-3,5-dihydro-1H-[1,2,4]triazino[3,4-c][1,4]benzoxazin-2-one](/img/structure/B10763687.png)
![2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol](/img/structure/B10763693.png)
![1-nitro-2-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine](/img/structure/B10763705.png)
![11-(Chloromethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10763717.png)

![tetrasodium;[[[(2R,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763739.png)

![(9R,10S,11S,13S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B10763755.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-ethoxyethyl)-3-oxo-1H-isoindole-4-carboxamide](/img/structure/B10763765.png)

